2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester
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Overview
Description
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]acetic acid methyl ester is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of various heterocyclic systems with biological applications. For instance, it has been involved in the synthesis of Hg(II) complexes, demonstrating its potential in forming complex molecular and supramolecular structures (Castiñeiras, García-Santos, & Saa, 2018).
Biological and Pharmacological Potential
- Triazole derivatives, including those related to the specified compound, have been investigated for their diverse biological applications. These compounds exhibit a wide range of actions and are actively introduced as effective drugs (Mottaghinejad & Alibakhshi, 2018).
- Specifically, 1,2,4-triazole derivatives have been noted for their high biological activity and potential as intermediates in the synthesis of various biologically active substances (Odyntsova, 2017).
Coordination Polymers and Material Science
- The compound has been used to synthesize coordination polymers with transition-metal ions under solvothermal conditions. Such studies are crucial for understanding the formation of different coordination polymers (Hu et al., 2016).
Quantum Chemical Analysis
- Quantum chemical calculations have been conducted on similar compounds to understand their molecular properties, such as electronic properties and molecular densities. This is crucial in the field of material sciences and chemistry (Bouklah et al., 2012).
Luminescence and Potential Applications
- Studies on pyridylthiazoles, which are structurally related to the specified compound, have shown interesting absorption, fluorescence, and excitation spectra, suggesting their potential use in metal sensing and laser dyes (Grummt et al., 2007).
Properties
Molecular Formula |
C12H14N4O2S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H14N4O2S/c1-3-16-11(9-4-6-13-7-5-9)14-15-12(16)19-8-10(17)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
YBPFZJMRZBVTBK-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=NC=C2 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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